4-(Dimethylamino)-4-(p-tolyl)cyclohexanone, also known as dimetamine, is an organic compound characterized by its unique structure that includes a cyclohexanone core substituted with a dimethylamino group and a para-tolyl group. This compound has garnered attention for its potential pharmacological applications, particularly in the realm of medicinal chemistry and organic synthesis. It was developed in the 1970s by Daniel Lednicer at Upjohn and is noted for its analgesic potency comparable to morphine .
The compound has the following identifiers:
4-(Dimethylamino)-4-(p-tolyl)cyclohexanone falls under the classification of arylcyclohexylamines, which are known for their opioid analgesic properties. Its structural components include a cyclohexanone ring, a dimethylamino group, and a para-tolyl substituent, which contribute to its chemical behavior and biological activity .
The synthesis of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature and concentration, to optimize yield and purity. The use of appropriate catalysts and solvents is crucial for successful reactions.
The molecular structure of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone features:
This structure allows for various interactions with biological targets due to its functional groups .
4-(Dimethylamino)-4-(p-tolyl)cyclohexanone can undergo several types of chemical reactions:
These reactions are significant in synthetic organic chemistry as they allow for the modification of the compound's structure to create derivatives with potentially enhanced biological activity.
The mechanism of action for 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity towards these targets. The para-tolyl group contributes to hydrophobic interactions that enhance stability and activity within biological systems .
Research indicates that this compound may modulate pain pathways similar to other opioid analgesics, making it a candidate for further pharmacological studies aimed at understanding its effects on biological systems.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy have been employed to confirm its structure and purity during synthesis .
4-(Dimethylamino)-4-(p-tolyl)cyclohexanone has several scientific applications:
The discovery of arylcyclohexylamine compounds in the mid-20th century represented a paradigm shift in analgesic drug development, moving beyond traditional morphinan scaffolds. Phencyclidine (PCP) and ketamine demonstrated that the arylcyclohexylamine core could confer potent anesthetic and analgesic effects primarily through N-methyl-D-aspartate (NMDA) receptor antagonism, a mechanism distinct from classical opioid receptor agonism [1] [8]. This mechanistic divergence offered potential advantages for managing neuropathic pain and reducing respiratory depression risks. Within this evolving pharmacological landscape, Upjohn Pharmaceuticals emerged as a key player in rational analgesic design, with medicinal chemist Daniel Lednicer spearheading systematic structure-activity relationship (SAR) studies on novel 4-aminocyclohexanone derivatives during the 1970s [1] [3]. Their research program aimed to optimize the arylcyclohexylamine pharmacophore for enhanced analgesic efficacy and improved therapeutic indices.
Table 1: Key Arylcyclohexylamine Analgesics and Their Developmental Context
Compound | Discovery Timeline | Primary Mechanism | Structural Distinction from Target Compound |
---|---|---|---|
Phencyclidine (PCP) | 1950s | NMDA Receptor Antagonism | Piperidine ring; No carbonyl functionality |
Ketamine | 1960s | NMDA Receptor Antagonism | Chlorophenyl group; Methylamino substitution |
4-(Dimethylamino)-4-(p-tolyl)cyclohexanone | 1970s (Upjohn) | μ-Opioid Receptor Agonism | Para-methylphenyl; Cyclohexanone core |
The specific compound 4-(dimethylamino)-4-(p-tolyl)cyclohexanone (systematic IUPAC name: 4-(Dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one; CAS RN: 65619-06-9) was first synthesized and pharmacologically characterized within Lednicer's research group at Upjohn. Patents filed in the late 1970s and early 1980s detail its preparation as part of a broader exploration of 4-amino-4-arylcyclohexanones [3]. The synthetic route typically involved the conjugate addition of a suitably substituted aryl nucleophile to a 4-morpholino-cyclohexenone intermediate, followed by displacement of the morpholino group with dimethylamine and subsequent deprotection or modification steps [3]. This methodology allowed efficient access to a diverse array of analogs for biological evaluation.
Pharmacological assessment revealed that the p-tolyl derivative possessed analgesic potency approximately equipotent to morphine in standard animal models (e.g., rodent tail-flick test) [1] [8]. Crucially, its mechanism diverged from earlier NMDA-antagonist arylcyclohexylamines; binding studies indicated primary activity as a μ-opioid receptor agonist, aligning it mechanistically with classical opioids despite its distinct chemical scaffold [1]. This μ-agonism provided the foundation for its analgesic effects but also inherently associated it with risks of dependence and respiratory depression common to this drug class. The compound is characterized by the molecular formula C₁₅H₂₁NO (molar mass: 231.339 g/mol) and features a cyclohexanone ring with a dimethylamino group and a p-tolyl (4-methylphenyl) group attached at the 4-position, creating a sterically congested tertiary carbon center [1] [2] [8]. The presence of the polar ketone moiety significantly influenced its physicochemical properties, contributing to solubility and bioavailability parameters distinct from morphinan opioids or other arylcyclohexylamines lacking the carbonyl. While sometimes referred to ambiguously as "dimetamine" in historical literature, this name is not specific or standardized due to its application to unrelated molecules [1] [8].
Lednicer's team conducted systematic modifications of the 4-(dimethylamino)-4-(p-tolyl)cyclohexanone structure, establishing critical structure-activity relationships (SAR) that defined the pharmacophore for opioid activity within this chemical series. These modifications primarily targeted two regions: the aryl ring substituent (especially the para-position of the tolyl group) and the carbonyl functionality on the cyclohexanone ring.
Aryl Ring Substitutions:Replacement of the para-methyl group (-CH₃) on the aryl ring with halogen atoms (e.g., -F, -Cl) resulted in analogs with reduced analgesic potency compared to the parent p-tolyl compound [1]. This indicated that electron-donating groups like the methyl group were more favorable for optimal μ-opioid receptor binding and activation than smaller, more electronegative halogen substituents. The methyl group's modest steric bulk and its ability to slightly increase electron density on the aromatic ring likely optimized hydrophobic interactions or electronic complementarity within the receptor binding pocket. Modifications at the meta-position, such as introduction of a hydroxyl group (-OH), yielded active compounds but with altered pharmacological profiles, sometimes exhibiting increased potency but potentially complicating metabolism and pharmacokinetics [1] [3].
Carbonyl Functionalization:The most dramatic potency changes arose from modifications of the ketone group (C=O). While the ketone itself defined the core structure of the initial active compounds, Lednicer discovered that reacting it with Grignard reagents profoundly altered activity. Specifically, the addition of a phenethyl group (C₆H₅CH₂CH₂-) via Grignard reaction transformed the ketone into a tertiary alcohol, yielding analogs like BDPC (4-(1,2-diphenylethyl)-N,N-dimethyl-4-(p-tolyl)cyclohexanamine) [1] [8]. This modification resulted in compounds exhibiting analgesic potency several hundred times greater than morphine and far exceeding the parent ketone [1] [4]. This remarkable boost in potency underscored the critical importance of steric bulk and specific pharmacophore presentation near the carbonyl position. The phenethyl moiety likely enhanced binding affinity and efficacy through extensive hydrophobic interactions within a distinct region of the opioid receptor or associated binding proteins. This finding highlighted the transformative potential of modifying the carbonyl group within this chemical class.
Table 2: Comparative Pharmacological Profile of Key Structural Analogs in the Upjohn Series
Structural Modification | Representative Compound | Relative Analgesic Potency (vs. Morphine) | Key SAR Insight |
---|---|---|---|
Parent Structure | 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone | ~1x (Equipotent) | Establishes core pharmacophore; μ-agonist activity |
para-Halogen Replacement | 4-(Dimethylamino)-4-(p-chlorophenyl)cyclohexanone | <1x (Reduced) | Electron-withdrawing groups diminish potency |
meta-Hydroxylation | 4-(Dimethylamino)-4-(m-hydroxyphenyl)cyclohexanone | Variable (Active) | Alters binding/metabolism; potential for increased activity |
Phenethyl Addition (Grignard) | BDPC (Tertiary alcohol derivative) | >>100x (Dramatically Increased) | Massive steric bulk at carbonyl position boosts potency |
The Lednicer series, anchored by 4-(dimethylamino)-4-(p-tolyl)cyclohexanone, thus provided a robust chemical template for exploring opioid activity. The SAR revealed a delicate balance: the para-methyl group on the aryl ring offered optimal activity for the ketone series, while fundamental transformations of the ketone itself, particularly into sterically hindered tertiary alcohols bearing aromatic groups, could unlock extraordinary potency enhancements. These discoveries underscored the critical role of steric and electronic factors surrounding the cyclohexanone core in modulating opioid receptor affinity and efficacy [1] [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: